molecular formula C15H22ClNO4 B3964710 2-(4-morpholinyl)ethyl (4-methylphenoxy)acetate hydrochloride

2-(4-morpholinyl)ethyl (4-methylphenoxy)acetate hydrochloride

Cat. No. B3964710
M. Wt: 315.79 g/mol
InChI Key: ORISSRBHLOQGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)ethyl (4-methylphenoxy)acetate hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)ethyl (4-methylphenoxy)acetate hydrochloride is not fully understood. However, it has been found to act as an inhibitor of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. It has also been found to reduce inflammation and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-morpholinyl)ethyl (4-methylphenoxy)acetate hydrochloride in lab experiments is its potential application in the treatment of various diseases. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. However, one of the limitations of using this compound is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on 2-(4-morpholinyl)ethyl (4-methylphenoxy)acetate hydrochloride. One of the future directions is to explore its potential application in the treatment of neurodegenerative disorders. Another future direction is to investigate its mechanism of action and identify the enzymes and receptors that it inhibits. Additionally, further research is needed to explore the potential side effects of this compound and its safety for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. Further research is needed to explore its potential applications and safety for human use.

Scientific Research Applications

2-(4-morpholinyl)ethyl (4-methylphenoxy)acetate hydrochloride has been extensively used in scientific research. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

2-morpholin-4-ylethyl 2-(4-methylphenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-13-2-4-14(5-3-13)20-12-15(17)19-11-8-16-6-9-18-10-7-16;/h2-5H,6-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORISSRBHLOQGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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